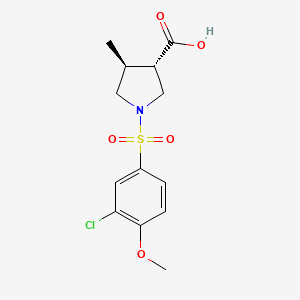
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. It is commonly referred to as 'compound X' and is a highly potent and selective inhibitor of a particular enzyme.
Mécanisme D'action
Compound X works by binding to a specific site on the enzyme, thereby inhibiting its activity. This inhibition leads to a decrease in the production of certain molecules that are responsible for causing inflammation and other disease-related processes.
Biochemical and Physiological Effects:
Studies have shown that compound X has a significant impact on various biochemical and physiological processes. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. Additionally, it has been shown to have a positive effect on bone density and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using compound X in lab experiments is its high potency and selectivity. It can be used in small quantities, which reduces the cost of experiments. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Orientations Futures
There are several potential future directions for the study of compound X. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to understand the long-term effects of compound X on the body, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of compound X in clinical trials.
Conclusion:
In conclusion, compound X is a highly potent and selective inhibitor of a specific enzyme that has potential applications in pharmacology and medicinal chemistry. It has been extensively studied for its biochemical and physiological effects and has shown promising results in reducing inflammation, inhibiting tumor growth, and modulating the immune system. While there are limitations to its use in lab experiments, there are several potential future directions for its study, including the development of more efficient synthesis methods and further research into its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the use of advanced techniques such as chromatography, crystallization, and NMR spectroscopy to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to be highly effective in inhibiting a particular enzyme, which has implications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c14-12-8-10(11(15)9-17-12)13(19)16-2-1-3-18-4-6-20-7-5-18/h8-9H,1-7,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVDGUWYMZOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![4-N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-N,2-N-dimethylpyrimidine-2,4-diamine](/img/structure/B6633019.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)

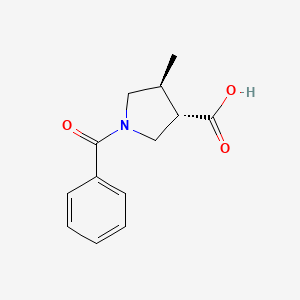
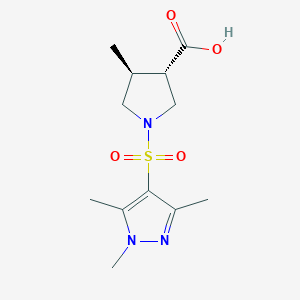
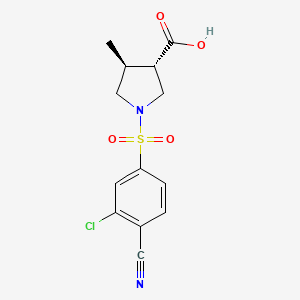
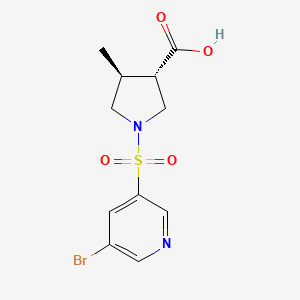
![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)

